molecular formula C30H46O6S B601972 Fulvestrant Impurity 2 CAS No. 1621885-80-0

Fulvestrant Impurity 2

Cat. No.: B601972
CAS No.: 1621885-80-0
M. Wt: 534.76
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Fulvestrant Impurity 2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dimethylformamide, and catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Role in Drug Development

Fulvestrant Impurity 2 is critical in the development and validation of analytical methods for the quantification of fulvestrant and its impurities. The presence of impurities can affect the efficacy and safety profiles of pharmaceutical products. Therefore, understanding these impurities is essential for regulatory compliance and therapeutic effectiveness.

Analytical Method Development

  • Stability-Indicating Methods : Recent studies have developed ultra-performance liquid chromatography (UPLC) methods that are stability-indicating for fulvestrant. These methods allow for the separation and quantification of fulvestrant from its degradation products and impurities, including this compound. The UPLC method was validated to ensure robustness, precision, and accuracy in measuring fulvestrant levels amidst potential impurities .
  • Quality Control : this compound is used in quality control processes to ensure that the levels of impurities remain within acceptable limits as defined by regulatory guidelines. This includes testing for organic impurities through high-performance liquid chromatography (HPLC) and assessing stability under various conditions .

Stability Studies

Stability studies are crucial in determining how different environmental factors affect the integrity of pharmaceutical compounds over time. This compound has been included in several stability assessments to evaluate its impact on the overall stability of fulvestrant formulations.

  • Environmental Stress Testing : Studies have shown that fulvestrant formulations containing this compound undergo specific degradation pathways when subjected to stress conditions such as temperature variations and humidity. Understanding these pathways helps in formulating more stable drug products .

Toxicological Assessments

The toxicological profile of this compound is essential for evaluating its safety in drug formulations. Regulatory bodies require comprehensive toxicological data before approving any pharmaceutical product.

  • Toxicological Studies : Research has indicated that certain impurities, including this compound, can influence the overall safety profile of fulvestrant formulations. Toxicology studies help establish acceptable levels for these impurities based on their potential effects on human health .

Case Studies

Several case studies highlight the significance of monitoring and controlling this compound during clinical trials and product development.

  • Case Study Example : A phase II study compared different dosing regimens of fulvestrant while monitoring impurity levels, including this compound. Results indicated that controlling impurity levels is vital for achieving predictable pharmacokinetic profiles and therapeutic outcomes .

Comparison with Similar Compounds

Fulvestrant Impurity 2 can be compared with other similar compounds, such as:

This compound is unique in its specific interaction with estrogen receptors and its role in the stability and efficacy of Fulvestrant formulations .

Biological Activity

Fulvestrant, a selective estrogen receptor degrader (SERD), is primarily used in the treatment of hormone receptor-positive breast cancer. Its biological activity is influenced by various impurities, including Fulvestrant Impurity 2, which can affect its efficacy and safety profile. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of Fulvestrant and Its Impurities

Fulvestrant's mechanism involves downregulating estrogen receptors (ER) and degrading ERα, which is crucial for the growth of certain breast cancers. The synthesis of fulvestrant can yield various impurities, including this compound, which may arise during production or degradation processes. Understanding these impurities is essential for evaluating the drug's overall effectiveness and safety.

This compound may exhibit varying degrees of biological activity compared to the parent compound. Studies have shown that fulvestrant effectively inhibits the growth of estrogen-dependent MCF-7 breast cancer cells but does not affect ER-negative cells like BT-20 . The specific effects of this compound on ER signaling pathways remain less characterized but are crucial for understanding its potential impact on treatment outcomes.

Pharmacological Profile

  • Binding Affinity : Fulvestrant has an IC50 value of approximately 44.8 nM for rat uterine ER, indicating its potency in inhibiting estrogen-induced effects .
  • Tumor Growth Inhibition : In xenograft models, fulvestrant has demonstrated significant tumor growth inhibition at doses as low as 5 mg per animal . The role of impurities like this compound in altering this response warrants further investigation.

Stability and Degradation Studies

A novel UPLC-PDA method was developed to analyze fulvestrant and its degradation products, including impurities. This method allows for the quantification and stability assessment of fulvestrant formulations under various stress conditions (e.g., acid/base exposure) and has shown that impurities can significantly affect drug stability and efficacy .

Stress Condition % Assay Purity Angle Purity Threshold
Unstressed100.41.9912.948
Acid (2 N HCl)104.02.2553.206
Base98.5--

Clinical Case Studies

Several clinical trials have explored the efficacy of fulvestrant in various settings:

  • Phase III Trials : In trials comparing fulvestrant with anastrozole in postmenopausal women with hormone-sensitive advanced breast cancer, fulvestrant demonstrated a clinical benefit rate (CBR) comparable to anastrozole but with a lower incidence of joint disorders (5.4% vs. 10.6%, p=0.0036) .
  • Combination Therapy : A recent study evaluated the combination of fulvestrant with enzalutamide in patients with metastatic ER+/HER2− breast cancer. The results indicated manageable side effects and a CBR24 of 25% among heavily pretreated patients .

Q & A

Basic Research Questions

Q. How is Fulvestrant Impurity 2 identified and characterized in pharmaceutical formulations?

this compound (EP Impurity B, Fulvestrant Sulfone) is identified using ultra-performance liquid chromatography (UPLC) with photodiode array (PDA) detection. Structural elucidation involves complementary techniques like high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, UPLC-PDA methods resolve impurities via column optimization (e.g., BEH Shield RP18, 50 mm × 2.1 mm, 1.7-μm) to separate degradation products . Known impurities are cross-referenced with pharmacopeial standards (e.g., USP Fulvestrant System Suitability Mixture RS) .

Q. What are the regulatory requirements for reporting this compound in drug substances?

Regulatory guidelines (e.g., FDA, ICH) mandate reporting the impurity’s identity (chemical structure, CAS number), detection methods (e.g., UPLC-PDA), and quantification thresholds. Structural characterization data, including relative retention times (RRT) and response factors (RRF), must align with compendial monographs or literature . Batch-specific impurity profiles should detail detection limits and toxicological relevance .

Q. What are the known impurities of Fulvestrant, and how does Impurity 2 compare structurally and toxicologically?

Fulvestrant’s known impurities include sulfone derivatives (e.g., EP Impurity B), bromo analogs, and sterol dimers. Impurity 2 (Fulvestrant Sulfone) differs structurally via sulfonyl substitution, which may alter receptor binding affinity. Toxicological comparisons require in vitro assays (e.g., cytotoxicity studies) and genotoxicity assessments, referencing pharmacopeial impurity standards .

Advanced Research Questions

Q. How can forced degradation studies be designed to assess the stability and degradation pathways of this compound?

Forced degradation involves exposing Fulvestrant to stress conditions (acid/base hydrolysis, oxidation, thermal, photolytic). Oxidative stress (e.g., hydrogen peroxide) accelerates sulfone formation, analyzed via UPLC-PDA. Method optimization includes column selection (e.g., avoiding HSST3 columns for poor resolution of sulfone peaks) and validating peak purity using software tools like Empower 3 . Degradation kinetics are modeled to predict shelf-life and storage conditions .

Q. What challenges arise in resolving this compound from co-eluting peaks during chromatographic analysis, and how can these be mitigated?

Co-elution with main peaks or isomers (e.g., β-isomer) occurs due to structural similarities. Mitigation strategies:

  • Column screening (e.g., phenyl columns for polar impurities) .
  • Gradient optimization to reduce run time while maintaining resolution.
  • Orthogonal methods (e.g., LC-MS/MS) for confirmatory analysis .

Q. How to synthesize and validate reference standards for this compound?

Synthesis involves sulfonylation of the parent compound under controlled conditions. Validation requires:

  • Purity assessment via HPLC (≥98%).
  • Structural confirmation using MS/MS and NMR .
  • Cross-validation against pharmacopeial standards (e.g., USP Fulvestrant RS) .

Q. What methodologies are recommended for quantifying trace levels of this compound in complex matrices?

Trace quantification (≤0.1%) uses validated UPLC-PDA methods with:

  • System suitability tests (e.g., 100 μg mL⁻¹ standard injections) .
  • Precision studies (repeatability, intermediate precision).
  • Specificity checks against placebo and matrix interference .

Q. How to address discrepancies in impurity profile data between accelerated stability studies and real-time degradation?

Discrepancies may arise from non-Arrhenius degradation kinetics or matrix effects. Resolve by:

  • Comparative analysis using real-time batch data.
  • Incorporating open-ended questions in study design to capture unexpected variables .
  • Re-evaluating forced degradation models for environmental factors (e.g., humidity) .

Q. Methodological Tables

Q. Table 1: Key Analytical Parameters for this compound

ParameterMethod/ValueReference
ColumnBEH Shield RP18, 1.7-μm
DetectionUPLC-PDA (230 nm)
Retention Time8.28 min (approximate)
System SuitabilityRSD ≤2% for peak area
Quantification Limit0.05% (relative to Fulvestrant)

Q. Table 2: Structural Comparison of Fulvestrant and Impurity 2

PropertyFulvestrantImpurity 2 (Sulfone)
Molecular FormulaC₃₂H₄₇F₅O₃SC₃₂H₄₇F₅O₄S
CAS Number129453-61-898008-06-1
Key ModificationSulfinyl groupSulfonyl group
Pharmacopeial ReferenceUSP Fulvestrant RSUSP System Suitability Mixture

Properties

CAS No.

1621885-80-0

Molecular Formula

C30H46O6S

Molecular Weight

534.76

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.